Luteolin-7-glucuronide

Beschreibung

Eigenschaften

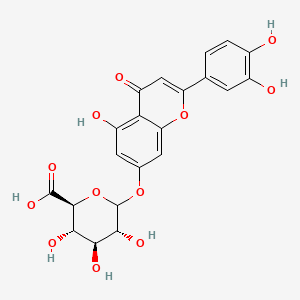

Molekularformel |

C21H18O12 |

|---|---|

Molekulargewicht |

462.4 g/mol |

IUPAC-Name |

(2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1 |

InChI-Schlüssel |

VSUOKLTVXQRUSG-DAZJWRSOSA-N |

SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |

Isomerische SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |

Synonyme |

luteolin-7-glucuronide |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Mechanism of Action

Luteolin-7-glucuronide exhibits significant anti-inflammatory properties, particularly through the inhibition of the NLRP3 inflammasome pathway. A study demonstrated that aerosol inhalation of L7Gn significantly reduced pulmonary injury in a rat model of acute lung injury (ALI) induced by lipopolysaccharide (LPS) exposure. The results indicated that L7Gn inhibited inflammatory cell infiltration and enhanced lung function by downregulating key components of the NLRP3 inflammasome, including IL-1β and IL-18 .

Case Study: Aerosol Inhalation

In an experimental setup, L7Gn was administered via aerosol to rats with LPS-induced ALI. The study utilized various methodologies such as ELISA and Western blotting to assess inflammatory markers. The findings indicated a marked reduction in inflammatory mediators, suggesting that L7Gn could serve as a potential therapeutic agent for respiratory inflammation .

Neuroprotective Effects

Impact on Depression and Stress

Recent research highlighted the potential of L7Gn in improving depression-like behaviors and stress coping mechanisms. In a study involving sleep deprivation-induced stress in rats, treatment with L7Gn resulted in significant improvements in behavioral tests such as the tail suspension test and forced swimming test. Furthermore, L7Gn treatment led to increased phosphorylation of tropomyosin-related kinase B (TrkB), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB), which are critical components of the brain-derived neurotrophic factor (BDNF) signaling pathway .

Data Summary: Behavioral Improvements

| Treatment | Test Used | Results |

|---|---|---|

| L7Gn | Tail Suspension Test | Reduced immobility time |

| L7Gn | Forced Swimming Test | Increased swimming time |

Cholesterol-Lowering Effects

Research Findings

this compound has been investigated for its cholesterol-lowering effects, particularly in extracts from Perilla frutescens. A study quantified the levels of this compound in various leaf extracts and assessed its impact on total cholesterol levels in HepG2 cells. The results indicated that higher concentrations of L7Gn correlated with significant reductions in cholesterol levels, suggesting its potential role as a natural hypolipidemic agent .

Data Summary: Cholesterol Assay Results

| Extract Source | Concentration (mg/mL) | Total Cholesterol Reduction (%) |

|---|---|---|

| Perilla frutescens | 0.5 | 15 |

| Perilla frutescens | 1.0 | 25 |

| Perilla frutescens | 2.0 | 35 |

Vorbereitungsmethoden

Biochemical Pathways

This compound is synthesized via glucuronidation, a phase II metabolic reaction catalyzed by uridine diphosphate (UDP)-glucuronosyltransferases (UGTs). Specifically, luteolin 7-O-glucuronosyltransferase facilitates the transfer of a glucuronic acid moiety from UDP-glucuronate to the 7-hydroxyl group of luteolin, yielding this compound and UDP as byproducts. This enzymatic process is critical in both mammalian metabolism and plant biosynthesis, with the latter serving as a primary source for extraction.

In Vitro Enzymatic Production

Recent studies have optimized recombinant UGT enzymes for large-scale synthesis. For instance, UGT78D1 from Acanthus hirsutus has demonstrated high specificity for luteolin, achieving conversion rates exceeding 80% under controlled pH (7.4) and temperature (37°C) conditions. The reaction mixture typically includes:

-

Luteolin : 0.5–1.0 mM

-

UDP-glucuronate : 2.0–3.0 mM

-

Enzyme activity : 10–15 U/mL

Purification involves affinity chromatography with resin-bound UDP, followed by lyophilization to obtain the final product.

Plant Extraction and Purification

Source Materials

This compound is abundant in Acanthus hirsutus, Secale cereale (rye), and Herba Ixeritis Sonchifoliae. The latter, a traditional Chinese medicinal herb, has been extensively studied for industrial-scale extraction due to its high flavonoid content.

Optimized Extraction Protocol

A patented method outlines the following steps for isolating this compound from Herba Ixeritis Sonchifoliae:

-

Pretreatment :

-

Raw material is pulverized and soaked in 5–10 volumes of saturated limewater (pH 12–13) for 2–3 hours to solubilize phenolic compounds.

-

Filtration through a molecular weight cut-off (MWCO) 2000–6000 Da ultrafiltration membrane removes high-molecular-weight impurities.

-

Subsequent nanofiltration (MWCO 200–400 Da) concentrates the target compound.

-

-

Adsorption and Elution :

-

High-Speed Counter-Current Chromatography (HSCCC) :

Table 1: Yield and Purity from Patent Examples

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Starting material (kg) | 3.0 | 3.0 |

| This compound (g) | 1.0 | 1.2 |

| Purity (%) | 98.5 | 97.4 |

Alternative Extraction from Lycopi Herba

Ethyl Acetate Fractionation

A study on Lycopi Herba demonstrated that this compound methyl ester, a derivative, can be isolated via solvent partitioning:

-

Crude extract is partitioned with ethyl acetate , enriching the flavonoid fraction.

-

Column chromatography on silica gel with chloroform/methanol gradients further purifies the compound.

-

Final identification is confirmed via UV spectroscopy and mass spectrometry .

Challenges and Industrial Scalability

Enzymatic vs. Plant-Based Methods

Q & A

Q. What methods are recommended for identifying L7Gn in plant extracts or complex matrices?

To identify L7Gn, use HPLC coupled with LC-MS/MS for high specificity. Compare retention times (e.g., L7Gn elutes at tR = 1.67 min in certain LC conditions) and fragmentation patterns (e.g., m/z 285 fragment for flavone glucuronides). Confirm structural isomers (e.g., luteolin-3′-glucuronide) via NMR after chromatographic purification (e.g., LH-20 and RP18 HPLC) .

Q. How should L7Gn be solubilized for in vivo studies to ensure bioavailability?

Use co-solvent systems:

- DMSO-based formulations : 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline (2.08 mg/mL).

- Lipid-based formulations : 10% DMSO + 90% corn oil (2.08 mg/mL). For suspensions, 0.5% methylcellulose + 0.5% Tween-80 (15.71 mg/mL) with sonication. Validate solubility via dynamic light scattering or visual clarity checks .

Q. What are the primary anti-inflammatory mechanisms of L7Gn in macrophage models?

L7Gn suppresses TAK1 -mediated pathways, inhibiting downstream NF-κB , p38 , and JNK activation. It also enhances Nrf2 -dependent antioxidant regulators (e.g., HO-1, GCLC) to reduce oxidative stress. Validate via qPCR for iNOS, COX-2, and IL-6 expression, and Western blot for phosphorylated kinases .

Advanced Research Questions

Q. How can molecular docking guide the study of L7Gn’s multitarget activity (e.g., against SARS-CoV-2)?

Perform in silico docking with targets like RdRp (SARS-CoV-2 RNA polymerase) and NF-κB . Use software (e.g., AutoDock Vina) to assess binding affinities. Key interactions:

- RdRp : H-bond with ASP760 (binding energy ≤ −7.0 kcal/mol).

- NF-κB : Hydrophobic interactions with non-active residues. Validate with molecular dynamics simulations (100 ns) to check stability .

Q. How should researchers address contradictory pharmacokinetic data on L7Gn absorption?

Conflicting reports on intestinal absorption (e.g., Caco-2 permeability <0.3 vs. in vivo absorption >30%) may arise from formulation differences. Resolve by:

- Testing P-glycoprotein (P-gp) substrate/inhibitor status : L7Gn is a P-gp substrate but not an inhibitor.

- Using ex vivo intestinal perfusion models to measure unidirectional flux.

- Comparing logKp (skin permeability >−2.5) with VDss (volume of distribution <0.71 L/kg) to predict tissue distribution .

Q. What strategies enhance L7Gn’s bioavailability in preclinical models?

- Nanoencapsulation : Use lipid-based nanoparticles (e.g., corn oil formulations) to improve solubility .

- Co-administration with absorption enhancers : Tween-80 or PEG300 to stabilize micelle formation.

- Prodrug synthesis : Modify glucuronide moieties to reduce first-pass metabolism. Validate via HPLC-MS plasma pharmacokinetics .

Q. How can researchers validate L7Gn’s antidepressant effects in stress models?

In sleep deprivation (SD) stress models , assess:

- Behavioral tests : Tail suspension (TST) and forced swimming (FST) for depression-like behaviors.

- Biomarkers : Serum corticosterone (ELISA) and hippocampal BDNF (qPCR/Western blot).

- Downstream signaling : Phosphorylation of TrkB, ERK, and CREB via Western blot .

Q. What analytical techniques resolve structural ambiguity between L7Gn and its isomers?

- LC-MS/MS with CID fragmentation : Compare fragment ions (e.g., m/z 285 for glucuronide cleavage).

- NMR spectroscopy : Analyze anomeric proton signals (δ 5.2–5.5 ppm for β-glucuronide linkage).

- Chiral chromatography : Differentiate luteolin-7-glucuronide from 3′-glucuronide using chiral columns .

Methodological Notes

- Contradiction Management : When solubility data conflict (e.g., DMSO vs. corn oil), prioritize in vivo tolerability by testing formulations in pilot toxicity studies .

- Bioactivity Validation : Combine in vitro (RAW 264.7 macrophages) and in vivo (SD stress models) assays to confirm mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.